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Compound of Interest

Compound Name:
LANCL1 Human Pre-designed

siRNA Set A

Cat. No.: B15585401 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers conducting siRNA-mediated knockdown of LANCL1 and

subsequent gene expression analysis using quantitative real-time PCR (qPCR).

Frequently Asked Questions (FAQs)
Q1: How do I choose the right reference genes for normalizing my LANCL1 qPCR data?

A1: The selection of stable reference genes is critical for accurate qPCR data normalization.

There are no universal reference genes, and their expression can vary with cell type and

experimental conditions. Therefore, it is essential to validate a panel of candidate reference

genes under your specific experimental conditions (i.e., in your chosen cell line with and

without LANCL1 siRNA treatment).

Commonly used reference genes that you can include in your validation panel are:

GAPDH (Glyceraldehyde-3-phosphate dehydrogenase)

ACTB (Beta-actin)

B2M (Beta-2-microglobulin)

RPLP0 (Ribosomal Protein Lateral Stalk Subunit P0)
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HPRT1 (Hypoxantine Phosphoribosyltransferase 1)

YWHAZ (Tyrosine 3-monooxygenase/tryptophan 5-monooxygenase activation protein, zeta

polypeptide)

Tools like geNorm, NormFinder, and BestKeeper can be used to analyze the expression

stability of your candidate genes and help you select the most appropriate ones for your

experiments.[1][2][3][4][5][6][7][8][9]

Q2: What is the delta-delta Ct (ΔΔCt) method and how do I use it to calculate relative LANCL1

expression?

A2: The delta-delta Ct (ΔΔCt) method is a widely used method for calculating the relative

change in gene expression from qPCR data.[10] It involves a series of calculations to compare

the expression of your target gene (LANCL1) to a reference gene in both your treated (siRNA

for LANCL1) and control (e.g., non-targeting control siRNA) samples.

Here is a summary of the steps:

Calculate ΔCt: For each sample, subtract the Ct value of the reference gene from the Ct

value of the target gene (LANCL1).

ΔCt = Ct(LANCL1) - Ct(Reference Gene)

Calculate ΔΔCt: Subtract the average ΔCt of the control group from the ΔCt of each

individual sample.

ΔΔCt = ΔCt(siLANCL1 sample) - Average ΔCt(Control sample)

Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.

Q3: My LANCL1 knockdown efficiency is low. What could be the reason?

A3: Low knockdown efficiency can be due to several factors. Here are a few common reasons:

Suboptimal siRNA transfection: The efficiency of siRNA delivery into the cells is crucial. You

may need to optimize the transfection protocol, including the concentration of siRNA, the

transfection reagent, and the cell density at the time of transfection.
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Ineffective siRNA sequence: Not all siRNA sequences are equally effective. It is

recommended to test multiple siRNA sequences targeting different regions of the LANCL1

mRNA.

Incorrect timing of analysis: The peak of knockdown can vary. It is advisable to perform a

time-course experiment (e.g., 24, 48, 72 hours post-transfection) to determine the optimal

time point for harvesting your cells.[11][12]

qPCR primer design: The location of the qPCR primers on the target mRNA can influence

the apparent knockdown efficiency. Ideally, primers should flank the siRNA target site.[13]

Q4: I see a high variability in Ct values between my technical replicates. What should I do?

A4: High variability in technical replicates often points to technical issues during the

experimental setup.

Pipetting errors: Ensure accurate and consistent pipetting, especially for small volumes.

Calibrate your pipettes regularly.

Poor mixing: Thoroughly mix all reaction components before aliquoting.

Low template concentration: If the expression of your target or reference gene is very low,

stochastic effects during amplification can lead to higher variability. You may need to

increase the amount of cDNA in your reaction.

Troubleshooting Guide
This guide addresses specific issues you might encounter during your LANCL1 siRNA and

qPCR experiments.
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Problem Potential Cause Recommended Solution

High Ct values for LANCL1 in

control samples

Low endogenous expression

of LANCL1 in your cell line.

Increase the amount of cDNA

template per qPCR reaction. If

expression is still too low,

consider choosing a different

cell line with higher LANCL1

expression.

No amplification in the No-

Template Control (NTC)
This is the expected result. Continue with your analysis.

Amplification in the No-

Template Control (NTC)

Contamination of your

reagents (e.g., master mix,

primers) with template DNA.

Use fresh, nuclease-free water

and reagents. Prepare your

master mix in a dedicated

clean area.[14][15]

Unexpected melt curve peak
Primer-dimers or non-specific

amplification.

Optimize your primer

concentration and annealing

temperature. You may need to

redesign your primers to be

more specific.[16]

Inconsistent results between

biological replicates

Biological variability. Issues

with cell culture consistency or

transfection efficiency between

experiments.

Ensure consistent cell culture

conditions and passage

numbers. Standardize your

transfection protocol

meticulously.[15] Increase the

number of biological replicates

to improve statistical power.

Reference gene expression is

affected by LANCL1

knockdown

The chosen reference gene is

not stable under your

experimental conditions.

Validate a panel of reference

genes to find one or more that

are not affected by LANCL1

siRNA treatment in your

specific cell model.[1][2][3][4]

[5][6][7][8][9]
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LANCL1 siRNA Knockdown and RNA Isolation
Cell Seeding: Seed your chosen cell line (e.g., HEK293) in a 6-well plate at a density that will

result in 50-70% confluency at the time of transfection.

siRNA Transfection:

Prepare two sets of tubes. In the first set, dilute your LANCL1-targeting siRNA and a non-

targeting control siRNA in serum-free medium.

In the second set of tubes, dilute your chosen lipid-based transfection reagent in serum-

free medium.

Combine the diluted siRNA and transfection reagent and incubate at room temperature for

15-20 minutes to allow for complex formation.

Add the siRNA-lipid complexes dropwise to the cells.

Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal

incubation time should be determined empirically.

RNA Isolation:

After the incubation period, wash the cells with PBS.

Lyse the cells directly in the well using a lysis buffer from a commercial RNA isolation kit.

Proceed with RNA isolation according to the manufacturer's protocol, including a DNase

treatment step to remove any contaminating genomic DNA.

RNA Quantification and Quality Control:

Measure the concentration and purity of your RNA using a spectrophotometer (e.g.,

NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Assess RNA integrity by running an aliquot on an agarose gel or using an automated

electrophoresis system (e.g., Bioanalyzer).
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cDNA Synthesis and qPCR
cDNA Synthesis:

Synthesize cDNA from your isolated RNA using a reverse transcription kit. Use a

consistent amount of RNA for all samples.

Follow the manufacturer's protocol, which typically involves a mix of reverse transcriptase,

dNTPs, and primers (oligo(dT)s, random hexamers, or a mix of both).

qPCR Reaction Setup:

Prepare a qPCR master mix containing SYBR Green or a probe-based detection

chemistry, forward and reverse primers for your target gene (LANCL1) and validated

reference gene(s), and nuclease-free water.

Aliquot the master mix into qPCR plates or tubes.

Add your cDNA to the respective wells. Include technical triplicates for each sample.

Also include a no-template control (NTC) for each primer set.

qPCR Cycling:

Perform the qPCR reaction using a real-time PCR instrument. A typical cycling protocol

includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and

extension.

Include a melt curve analysis at the end of the run if you are using a SYBR Green-based

assay to check for amplification specificity.

Data Analysis:

Determine the Ct values for all your samples.

Calculate the relative expression of LANCL1 using the ΔΔCt method as described in the

FAQs.
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Caption: Experimental workflow for analyzing LANCL1 knockdown using qPCR.

LANCL1

Cystathionine β-synthase
(CBS)

interacts with &
 inhibits

Eps8
interacts with

Glutathione (GSH)
SynthesisAntioxidant Defense

Neurite Outgrowth

Click to download full resolution via product page

Caption: Known protein interactions and downstream effects of LANCL1.[17][18][19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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